(R)-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes benzyloxy, dicyclohexylphosphanyl, and naphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps The process begins with the preparation of the benzyloxy and dicyclohexylphosphanyl intermediates, followed by their coupling with the naphthalen-2-ylmethyl group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding is crucial for its potential therapeutic effects and applications in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-(3-(Benzyloxy)-2-(diisopropylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide lies in its dicyclohexylphosphanyl group, which imparts distinct steric and electronic properties. These properties can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C40H50NO2PS |
---|---|
Molecular Weight |
639.9 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H50NO2PS/c1-40(2,3)45(42)41-38(33-27-26-31-18-13-14-19-32(31)28-33)36-24-15-25-37(43-29-30-16-7-4-8-17-30)39(36)44(34-20-9-5-10-21-34)35-22-11-6-12-23-35/h4,7-8,13-19,24-28,34-35,38,41H,5-6,9-12,20-23,29H2,1-3H3/t38-,45?/m0/s1 |
InChI Key |
WHSHRHFXMAHQQZ-JNLXENSWSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
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